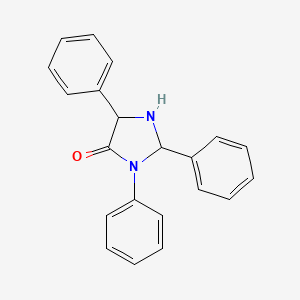

2,3,5-Triphenylimidazolidin-4-one

Description

Overview of Imidazolidinone Ring Systems in Organic Chemistry

Imidazolidinones are five-membered heterocyclic compounds that are structurally related to imidazolidine (B613845). wikipedia.org They possess a saturated C₃N₂ nucleus but are distinguished by the presence of a carbonyl group at either the 2 or 4 position. wikipedia.org These structures are of considerable interest in organic synthesis and medicinal chemistry. For instance, 2-imidazolidinones are cyclic derivatives of urea (B33335), with some, like 1,3-dimethyl-2-imidazolidinone, serving as polar solvents and Lewis bases. wikipedia.org On the other hand, 4-imidazolidinones have been pivotal in the development of organocatalysis, where they can form iminium ions with carbonyl compounds, thereby activating them for various chemical transformations. wikipedia.orgacs.org The versatility of the imidazolidinone scaffold is further highlighted by its presence in a range of pharmaceutical agents. wikipedia.org

Historical Context and Significance of Phenyl-Substituted Heterocycles

Heterocyclic compounds, in general, have been a cornerstone of organic and medicinal chemistry since the 1800s. researchgate.net The introduction of phenyl groups to these rings often imparts significant changes in their physical, chemical, and biological properties. Phenyl-substituted heterocycles are a major class of organic compounds with wide-ranging applications. The phenyl groups can influence factors such as solubility, lipophilicity, and steric hindrance, which in turn can modulate the molecule's reactivity and interaction with biological targets. nih.gov Historically, the synthesis of various phenyl-substituted heterocycles has led to the discovery of important dyes, catalysts, and therapeutic agents. The study of these compounds has been crucial in advancing our understanding of structure-activity relationships in organic chemistry.

Definition and Structural Peculiarities of 2,3,5-Triphenylimidazolidin-4-one

2,3,5-Triphenylimidazolidin-4-one is a specific derivative of the 4-imidazolidinone core. Its structure is characterized by the presence of three phenyl groups attached to the imidazolidinone ring at positions 2, 3, and 5. The core is a five-membered ring containing two nitrogen atoms and a carbonyl group at the fourth position.

The presence of the three bulky phenyl groups significantly influences the molecule's conformation and reactivity. These substituents are not coplanar with the imidazole (B134444) ring. ijcrt.org The spatial arrangement of these phenyl groups creates a unique three-dimensional structure that is a key aspect of its chemical character.

A related compound, 2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one, has been studied for its crystal structure, which reveals a monoclinic crystal system. researchgate.net In this structure, two molecules are linked by hydrogen bonds to form a dimer. researchgate.net While this is a different isomer, it provides insight into the types of intermolecular interactions that can be expected for phenyl-substituted imidazolidinones.

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

Current research on triphenyl-substituted imidazoles and imidazolidinones often focuses on their synthesis and potential applications. For example, derivatives of 1,3,5-triphenylimidazolidine-2,4-dione have been synthesized and investigated for their affinity and selectivity for the human CB1 cannabinoid receptor, showing potential as inverse agonists. nih.gov The synthesis of 2,4,5-triphenylimidazole (B1675074), a closely related aromatic analogue, has been explored using various methods, including conventional heating and microwave-assisted green chemistry approaches, with the latter showing higher yields. irjmets.comwjbphs.comslideshare.net

However, a specific and comprehensive body of research focused solely on 2,3,5-Triphenylimidazolidin-4-one is not readily apparent in the public domain. While research exists on similar structures, there is a clear knowledge gap regarding the specific synthesis, characterization, and potential applications of this exact isomer. Further investigation is needed to fully elucidate its chemical properties, reactivity, and potential utility in various fields of chemistry. The synthesis of the imidazo[4,5-c]isoxazole ring system from related nitro-imidazole derivatives suggests that the reactivity of such substituted five-membered rings can lead to novel heterocyclic systems. rsc.org

Structure

3D Structure

Properties

CAS No. |

50530-26-2 |

|---|---|

Molecular Formula |

C21H18N2O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2,3,5-triphenylimidazolidin-4-one |

InChI |

InChI=1S/C21H18N2O/c24-21-19(16-10-4-1-5-11-16)22-20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15,19-20,22H |

InChI Key |

SWSKDBQFPWOWMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 2,3,5 Triphenylimidazolidin 4 One

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR data specifically for 2,3,5-Triphenylimidazolidin-4-one could be located.

Infrared (IR) Spectroscopy

No published IR spectra or characteristic absorption data specifically for 2,3,5-Triphenylimidazolidin-4-one could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No published UV-Vis absorption data specifically for 2,3,5-Triphenylimidazolidin-4-one could be located.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No published single-crystal X-ray diffraction studies, crystal system data, or unit cell parameters for 2,3,5-Triphenylimidazolidin-4-one could be found.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

No published powder X-ray diffraction patterns or analysis for 2,3,5-Triphenylimidazolidin-4-one could be located.

Conformational Analysis in the Crystalline State

A conformational analysis in the crystalline state requires single-crystal X-ray diffraction data. This data would reveal the precise three-dimensional arrangement of the atoms, including the puckering of the imidazolidin-4-one (B167674) ring and the specific torsion angles of the three phenyl substituents relative to the central heterocyclic core. Without a published crystal structure, a scientifically accurate description of its conformation in the solid state cannot be provided.

Supramolecular Interactions and Crystal Packing within 2,3,5-Triphenylimidazolidin-4-one Architectures

An analysis of supramolecular interactions is fundamentally dependent on crystallographic data, which details how individual molecules are arranged and packed in the crystal lattice.

Hydrogen Bonding Networks

To describe the hydrogen bonding networks, the crystal structure is necessary to identify potential hydrogen bond donors (like the N-H group) and acceptors (like the carbonyl oxygen). This data would provide exact distances and angles for interactions such as N-H···O or weaker C-H···O bonds, and describe the resulting motifs (e.g., dimers, chains, sheets). In the absence of this data, no quantitative or descriptive analysis of the hydrogen bonding is possible.

π-π Stacking and C-H···π Interactions

The presence and geometry of π-π stacking and C-H···π interactions are determined from the crystal packing. An analysis would require measuring parameters such as centroid-centroid distances, interplanar angles between the phenyl rings, and the distances and angles of C-H bonds relative to the aromatic rings of neighboring molecules. Without the crystallographic data for 2,3,5-Triphenylimidazolidin-4-one, these interactions cannot be identified or quantified.

Theoretical and Computational Studies of 2,3,5 Triphenylimidazolidin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular structure and reactivity with high accuracy.

The geometric arrangement of atoms and the distribution of electrons are key determinants of a molecule's physical and chemical behavior. Computational optimization provides the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.

While specific DFT calculations for 2,3,5-Triphenylimidazolidin-4-one are not extensively documented in the reviewed literature, data from closely related structures, such as isomers and analogues, provide valuable insights. For instance, the crystal structure of 2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one , an isomer of the title compound, has been determined, revealing key geometric parameters. researchgate.net Similarly, DFT studies on 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, which share the triphenyl-imidazole core, have been performed at the B3LYP/6-31G(d,p) level to examine their geometry. researchgate.net Another relevant study on 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione utilized the B3LYP/6-311G(d,p) basis set for geometry optimization, and the theoretical results showed good agreement with experimental X-ray diffraction data. nih.gov

These studies indicate that the central imidazolidinone ring is not perfectly planar. The three phenyl rings attached to the core adopt twisted conformations relative to the central ring and to each other to minimize steric hindrance. The dihedral angles between the imidazolidine (B613845) ring and the phenyl rings in a related diphenyl-imidazolidine derivative were found to be significant, at 79.10° and 82.61°. nih.gov The bond lengths and angles within the heterocyclic core are typical for C-N, C-C, and C=O bonds, but can be subtly influenced by the electronic effects of the substituent phenyl rings.

To illustrate, the table below presents a selection of theoretical geometric parameters for a related imidazolidine derivative, calculated using DFT.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.385 |

| Bond Length (Å) | C2=O1 | 1.214 |

| Bond Length (Å) | N3-C4 | 1.401 |

| Bond Length (Å) | C4=O2 | 1.212 |

| Bond Length (Å) | C5-C(Phenyl) | 1.520 |

| Bond Angle (°) | C5-N1-C2 | 114.2 |

| Bond Angle (°) | N1-C2-N3 | 108.5 |

| Bond Angle (°) | C2-N3-C4 | 113.8 |

| Dihedral Angle (°) | C2-N1-C5-C(Phenyl) | -157.6 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, electrical, and optical properties. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For complex molecules like 2,3,5-Triphenylimidazolidin-4-one, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the π-systems of the phenyl rings and the heteroatoms of the imidazolidinone core. The LUMO is usually distributed over the electron-deficient regions. In computational studies of related systems, such as 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, the HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecule. researchgate.net Similarly, for 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione , the HOMO-LUMO behavior was elucidated to determine the energy gap. nih.gov These analyses show that the electron density in the HOMO is often spread across the phenyl rings and the nitrogen atoms, while the LUMO density is concentrated on the imidazolidine ring and the carbonyl group.

The calculated HOMO-LUMO energies and the energy gap for a related compound are presented in the table below. These values are crucial for calculating global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which further quantify the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.90 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.65 |

Molecular Modeling and Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.org This method is instrumental in understanding the non-covalent interactions that govern molecular recognition.

Docking simulations of imidazolidin-4-one (B167674) derivatives into the active sites of various protein targets reveal common interaction patterns. Although specific docking studies for 2,3,5-Triphenylimidazolidin-4-one are not prevalent, research on analogous structures provides a clear picture of its potential binding modes. For example, docking studies on other heterocyclic scaffolds are used to determine binding affinities and visualize molecular interactions with target proteins. amazonaws.com

The three phenyl groups of 2,3,5-Triphenylimidazolidin-4-one offer extensive opportunities for hydrophobic and π-stacking interactions within a protein's binding pocket. Key interactions typically observed include:

Hydrogen Bonding: The carbonyl oxygen (C=O) and the N-H group of the imidazolidinone ring are potent hydrogen bond acceptors and donors, respectively. They can form crucial hydrogen bonds with polar amino acid residues like serine, threonine, asparagine, or glutamine.

Hydrophobic Interactions: The phenyl rings can fit into hydrophobic pockets lined with nonpolar residues such as leucine, isoleucine, valine, and alanine.

Pi-Pi Stacking: The aromatic phenyl rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Heme Chelation: In metalloproteins like cytochrome P450 enzymes, a nitrogen atom from the heterocyclic ring can potentially coordinate with the heme iron atom. researchgate.net

In a docking study of a related compound against the enzyme Trypanosoma cruzi CYP51, the model predicted that hydrophobic binding interactions and heme-iron chelation were dominant forces in the binding mode. researchgate.net The phenyl rings were predicted to contact residues such as Tyr103 and Phe110 in a hydrophobic site. researchgate.net

Structure-Interaction Relationship (SIR) studies explore how modifications to a molecule's chemical structure affect its binding interactions with a target, independent of the final biological effect. nih.gov By comparing a series of related compounds, researchers can deduce which functional groups are critical for specific interactions.

For the imidazolidinone scaffold, SIR studies have been conducted on related series, such as 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones . ucl.ac.be These studies reveal how substituents on the phenyl rings influence binding affinity. For instance, introducing electron-withdrawing groups (like chlorine or bromine) or electron-donating groups (like methyl) at different positions on the phenyl rings alters the electronic distribution of the molecule. This, in turn, modulates the strength of π-π stacking and hydrophobic interactions.

A study on imidazothiazole derivatives as IDO1 inhibitors demonstrated that extending a substituent into a specific pocket (pocket-B) of the enzyme active site could induce a conformational change ("induced fit") in the protein. nih.gov This induced fit allowed for new, favorable interactions with residues like Phe226 and Arg231, which were found to be essential for strong binding. nih.gov This highlights that the size, shape, and electronic nature of the substituents on the 2,3,5-Triphenylimidazolidin-4-one scaffold would critically determine its ability to form stable interactions within a specific binding site.

Conformational Dynamics and Potential Energy Surface Analysis

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. The phenyl groups in 2,3,5-Triphenylimidazolidin-4-one can rotate around their single bonds to the imidazolidinone core. This flexibility is crucial for the molecule to adapt its shape to fit into a binding site—a concept known as induced fit. nih.gov

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. Studies on other multi-aryl substituted heterocyclic systems, such as 1,3,5-triazine derivatives , have shown that these molecules can exist as a mixture of different conformers in solution, such as symmetric "propeller" and asymmetric conformers. nih.gov The energy barriers for rotation between these conformers can be measured and calculated. For arylamino-1,3,5-triazines, these rotational barriers are typically in the range of 12-18 kcal/mol. nih.gov

Chemical Reactivity and Transformations of 2,3,5 Triphenylimidazolidin 4 One

Reactions at the Imidazolidinone Ring System

No studies detailing the electrophilic or nucleophilic substitution reactions directly on the imidazolidinone ring of 2,3,5-Triphenylimidazolidin-4-one are present in the surveyed literature. Research on related heterocyclic systems, such as imidazoles, shows a wide range of substitution reactions; however, the saturated and non-aromatic nature of the imidazolidinone core implies a different reactivity profile, which has not been experimentally documented for this specific triphenyl-substituted derivative.

The scientific literature lacks specific examples of ring-opening or ring-expansion reactions involving 2,3,5-Triphenylimidazolidin-4-one. While general methodologies exist for the ring transformation of other heterocyclic compounds like aziridines into imidazolidin-4-ones, the propensity of the 2,3,5-triphenyl substituted ring to undergo such changes under various conditions (e.g., acidic, basic, thermal) has not been investigated.

Functional Group Interconversions of Phenyl Substituents

There is no available research that specifically addresses the functional group interconversions on the three phenyl rings of 2,3,5-Triphenylimidazolidin-4-one. Reactions such as nitration, halogenation, or sulfonation are common for phenyl groups, but their feasibility, regioselectivity, and the stability of the imidazolidinone core under the required reaction conditions have not been reported for this molecule.

Stability and Degradation Pathways (e.g., Thermal and Electrochemical Stability)

Specific data regarding the thermal or electrochemical stability and potential degradation pathways of 2,3,5-Triphenylimidazolidin-4-one are absent from the current body of scientific work. While studies on the thermal properties of other substituted imidazoline and imidazolidine (B613845) compounds exist, this information cannot be directly extrapolated to predict the behavior of the title compound without dedicated experimental analysis.

Applications of 2,3,5 Triphenylimidazolidin 4 One and Imidazolidinone Scaffolds in Advanced Organic Chemistry

Role in Asymmetric Catalysis and Chiral Auxiliary Development

Chiral imidazolidinone derivatives have established themselves as powerful tools in asymmetric synthesis, primarily serving as both chiral auxiliaries and organocatalysts. rsc.orgresearchgate.netyoutube.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. researchgate.net The inherent chirality of the auxiliary creates a diastereomeric transition state that favors the formation of one enantiomer over the other.

The utility of imidazolidinone-based chiral auxiliaries stems from several key features: they are readily prepared from common chiral precursors like amino acids, can be easily attached to substrates, effectively control the stereochemical outcome of reactions, and can be removed under mild conditions for recovery and reuse. rsc.orgyoutube.com Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries, and imidazolidinones function on similar principles, offering a valuable alternative. researchgate.net For instance, N-acylated imidazolidinones can direct asymmetric alkylation, aldol, and Michael addition reactions with high levels of diastereoselectivity. ijcrt.org

In a representative application, a chiral imidazolidinone auxiliary attached to a substrate can control the approach of a reactant from a specific face, leading to a highly stereoselective bond formation. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net

Scaffold Design for Complex Molecular Architectures and Chemical Libraries

The rigid and predictable geometry of the imidazolidinone scaffold makes it an excellent building block for the construction of complex molecular architectures and for the generation of chemical libraries. youtube.comauctr.edu The synthesis of diverse libraries of compounds is crucial for drug discovery and materials science, and scaffolds like imidazolidinone provide a robust starting point for creating structural diversity. ias.ac.inrsc.org

The imidazolidinone core is well-suited for both divergent and convergent synthetic strategies, which are efficient methods for building molecular complexity.

Divergent Synthesis: This approach begins with a central core, in this case, a functionalized imidazolidinone, from which successive generations of building blocks are added. auctr.edu By reacting a common imidazolidinone intermediate with a variety of reagents, a library of structurally related but distinct molecules can be rapidly generated. This is particularly useful in creating libraries for high-throughput screening.

Imidazolidinone derivatives are at the forefront of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. wjbphs.comnih.gov The most prominent examples are the MacMillan catalysts , developed by David W. C. MacMillan, who was awarded the 2021 Nobel Prize in Chemistry for this work. wjbphs.com These catalysts are typically chiral imidazolidinones derived from amino acids. researchgate.netresearchgate.net

They operate through two main catalytic cycles: iminium ion catalysis and enamine catalysis. In iminium catalysis , the secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. wjbphs.com This strategy has been successfully applied to a wide range of reactions, including:

Diels-Alder reactions wjbphs.comresearchgate.net

Friedel-Crafts alkylations researchgate.net

1,3-dipolar cycloadditions researchgate.net

Michael additions youtube.com

In enamine catalysis , the imidazolidinone catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine. This raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile that can react with various electrophiles.

The table below summarizes the performance of a first-generation MacMillan catalyst in the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene. wjbphs.com

| Aldehyde | Yield (%) | Enantiomeric Excess (ee %) |

| Cinnamaldehyde | 86 | 93 (exo) |

| (E)-But-2-enal | 85 | 90 (exo) |

| (E)-Hex-2-enal | 83 | 92 (exo) |

Table 1: Performance of a MacMillan imidazolidinone organocatalyst in the asymmetric Diels-Alder reaction.

Investigation as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the imidazolidinone scaffold provide potential coordination sites for metal ions, allowing these molecules to act as ligands in coordination chemistry. nih.govnih.govnih.gov While specific studies on 2,3,5-Triphenylimidazolidin-4-one as a ligand are scarce in the literature, the broader class of imidazole (B134444) and imidazolidinone derivatives has been explored for their ability to form stable metal complexes. rsc.orgresearchgate.netias.ac.in

The coordination of an imidazolidinone ligand to a metal center can influence the metal's catalytic activity, electronic properties, and geometry. The substituents on the imidazolidinone ring play a crucial role in tuning these properties. For instance, bulky substituents can create a specific steric environment around the metal center, which can be exploited in catalysis to control selectivity. The resulting metal complexes can find applications in areas such as catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov For example, complexes of various transition metals with ligands containing the imidazole moiety have been synthesized and characterized, showing a range of coordination modes and potential applications. rsc.orgias.ac.innih.gov

Potential in Advanced Materials Science and Supramolecular Assemblies

The structural features of imidazolidinone derivatives make them attractive candidates for the development of advanced materials and supramolecular assemblies. wjbphs.comnih.gov

Non-Linear Optical (NLO) Properties: Organic molecules with donor and acceptor groups within a conjugated π-system can exhibit significant NLO properties. google.comnih.gov Imidazolidinone derivatives, particularly those with aromatic substituents like the triphenyl-substituted variant, could be engineered to possess these characteristics. The interaction of such materials with intense light can lead to phenomena like frequency doubling (second-harmonic generation), which is crucial for applications in photonics and telecommunications. youtube.com Computational studies on related imidazole derivatives have shown that they can possess high hyperpolarizability, a key indicator of NLO activity. youtube.com

Supramolecular Assemblies: Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wjbphs.com The imidazolidinone scaffold is capable of participating in hydrogen bonding through its N-H and C=O groups. When appropriately substituted with aromatic rings (like the phenyl groups in 2,3,5-Triphenylimidazolidin-4-one), it can also engage in π-π stacking. These interactions can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures like nanofibers, gels, or liquid crystals. nih.gov These supramolecular materials can have applications in areas such as drug delivery, tissue engineering, and sensing.

Derivatives and Analogs of 2,3,5 Triphenylimidazolidin 4 One

Synthesis of Substituted Triphenylimidazolidinone Derivatives

The synthesis of substituted triphenylimidazolidinone derivatives allows for a systematic investigation of structure-activity relationships. A primary strategy involves the use of substituted starting materials in the initial cyclization reaction. For instance, derivatives of 1,3,5-triphenylimidazolidine-2,4-dione and their thio-analogs have been synthesized to explore their potential as cannabinoid receptor ligands. beilstein-journals.org

The general synthesis of 1,3,5-triphenylimidazolidine-2,4-dione derivatives often starts with the preparation of substituted phenylglyoxals from the corresponding acetophenones. beilstein-journals.org These are then reacted with appropriately substituted phenylureas. beilstein-journals.org Similarly, to obtain the 2-thioxoimidazolidin-4-one derivatives, a substituted 1,3-diphenylthiourea is used in place of the urea (B33335) derivative. beilstein-journals.org This approach allows for the introduction of a variety of substituents onto the phenyl rings at positions 1, 3, and 5 of the imidazolidinone core.

A notable study focused on the design and synthesis of 2,3,5-substituted imidazolidin-4-one (B167674) inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease research. nih.gov This highlights the therapeutic potential of this class of compounds.

Below is a table summarizing some of the synthesized substituted triphenylimidazolidinone derivatives and their synthetic precursors.

Table 1: Examples of Substituted Triphenylimidazolidinone Derivatives and their Precursors

| Derivative | Substituents | Precursors | Reference |

|---|---|---|---|

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 4-chloro on N1 and N3 phenyl rings | Phenylglyoxal (B86788), 1,3-Bis(4-chlorophenyl)urea | beilstein-journals.org |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 4-bromo on N1 and N3 phenyl rings | Phenylglyoxal, 1,3-Bis(4-bromophenyl)urea | beilstein-journals.org |

| 1,3-Bis(3-iodophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 3-iodo on N1 and N3 phenyl rings | Phenylglyoxal, 1,3-Bis(3-iodophenyl)thiourea | beilstein-journals.org |

Bicyclic and Fused Imidazolidinone Systems

The creation of bicyclic and fused ring systems based on the imidazolidinone core represents a significant structural modification that can lead to novel compounds with unique properties. General synthetic strategies for related fused heterocyclic systems, such as imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines, often involve the cyclization of a substituted imidazole (B134444) or imidazolidine (B613845) precursor. mdpi.comorganic-chemistry.org

For example, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives can be achieved through the reaction of 2-aminothiazole (B372263) with α-haloketones. mdpi.com A similar strategy could theoretically be employed starting with a functionalized 2,3,5-triphenylimidazolidin-4-one to construct a fused thiazole (B1198619) ring. The Vilsmeier-Haack reaction can also be used to introduce a formyl group, which can then be used in further cyclization reactions to create fused systems. chemmethod.com

Another common approach to forming fused imidazole systems is the reaction of 2-aminopyridine (B139424) with various substrates like α-halogenocarbonyl compounds. acs.org This methodology could be adapted to a suitably functionalized imidazolidinone to create fused pyridinyl systems. The synthesis of bicyclic imidazoles has also been reported via [2+3] cycloaddition reactions between nitriles and in situ generated α-imino gold carbene intermediates. nih.govorganic-chemistry.org

While specific examples of bicyclic and fused systems derived directly from 2,3,5-triphenylimidazolidin-4-one are not extensively reported in the provided literature, these established synthetic routes for related heterocyclic compounds offer viable pathways for future exploration and development of novel fused imidazolidinone structures.

Isosteric Replacements and Structural Modifications for Modulating Chemical Properties

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. nih.gov In the context of 2,3,5-triphenylimidazolidin-4-one, several modifications can be envisaged to modulate its chemical properties.

A prominent example of isosteric replacement is the substitution of the carbonyl oxygen at position 4 with a sulfur atom to yield the corresponding 2,3,5-triphenylimidazolidin-4-thione. A study on related compounds demonstrated the synthesis of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives as the thio-isosteres of 1,3,5-triphenylimidazolidine-2,4-diones. beilstein-journals.org This modification significantly alters the electronic and steric properties of the molecule, which can influence its biological activity and metabolic stability. beilstein-journals.orgbio-conferences.org

Furthermore, the phenyl rings in the 2,3,5-triphenylimidazolidin-4-one scaffold can be replaced by other aromatic or heteroaromatic rings. Heterocyclic rings are common bioisosteres for phenyl groups and can introduce new hydrogen bonding capabilities, alter lipophilicity, and modulate metabolic pathways. nih.gov For instance, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can impact the compound's interaction with biological targets.

Another structural modification involves the replacement of the ester linkage in related compounds with heteroaromatic rings to increase metabolic stability. organic-chemistry.org While 2,3,5-triphenylimidazolidin-4-one does not have an ester linkage, this principle of replacing metabolically labile groups with more stable isosteres is a valuable strategy. For example, if a derivative were to be functionalized with an ester group, its replacement with a stable heterocyclic ring like an oxadiazole or triazole could be considered.

These isosteric replacements and structural modifications provide a powerful toolkit for medicinal chemists to fine-tune the properties of the 2,3,5-triphenylimidazolidin-4-one core, leading to the development of new chemical entities with improved characteristics.

Future Research Directions and Perspectives on 2,3,5 Triphenylimidazolidin 4 One

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

While methods for the synthesis of the imidazolidin-4-one (B167674) core are established, future research will likely focus on the development of novel and more efficient synthetic routes to produce 2,3,5-triphenylimidazolidin-4-one with high stereoselectivity. Current multi-component reactions often yield mixtures of diastereomers, necessitating challenging purification steps.

Future synthetic strategies are expected to employ advanced catalytic systems to control the three-dimensional arrangement of the phenyl groups. The development of chiral catalysts, for instance, could enable the enantioselective synthesis of specific stereoisomers, which is crucial for applications in asymmetric catalysis and medicinal chemistry. Furthermore, exploring greener reaction conditions, such as solvent-free reactions or the use of microwave irradiation, could lead to more sustainable and atom-economical synthetic protocols. A key goal will be to develop methods that offer not only high yields but also predictable and controllable diastereoselectivity.

Advanced Spectroscopic and Structural Investigations of Conformational Heterogeneity

The conformational flexibility of the five-membered imidazolidin-4-one ring, coupled with the steric and electronic influences of the three phenyl substituents, suggests a complex conformational landscape for 2,3,5-triphenylimidazolidin-4-one. A deeper understanding of this conformational heterogeneity is paramount for elucidating its reactivity and mechanism of action in various applications.

Future investigations will necessitate the use of advanced spectroscopic techniques. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide valuable insights into the dynamic equilibria between different conformers and the energy barriers to their interconversion. In conjunction with X-ray crystallography of different stereoisomers, a more complete picture of the molecule's solid-state and solution-phase structures can be obtained. These experimental data will be invaluable for validating and refining computational models.

Expansion of Computational Modeling Applications for Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For 2,3,5-triphenylimidazolidin-4-one, the application of computational modeling is set to expand significantly, offering a powerful lens through which to predict reaction mechanisms and rationalize experimental observations.

Future computational studies will likely focus on modeling the transition states of reactions catalyzed by or involving this scaffold. This can help in understanding the origins of stereoselectivity and in designing more effective catalysts. For instance, by modeling the interaction of the imidazolidinone with substrates, researchers can predict which diastereomer will be the more active catalyst and why. Molecular dynamics simulations can also be employed to explore the conformational space of the molecule and its complexes, providing a dynamic view of the catalytic cycle. The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new applications.

Exploration of New Catalytic and Material Science Applications of the Scaffold

The proven utility of imidazolidin-4-ones as organocatalysts, famously demonstrated by the MacMillan catalysts, provides a strong foundation for exploring the catalytic potential of the 2,3,5-triphenylimidazolidin-4-one scaffold. Future research will likely investigate its efficacy in a broader range of asymmetric transformations. Its unique steric and electronic properties, conferred by the three phenyl groups, may lead to novel reactivity and selectivity profiles compared to existing catalysts.

Beyond catalysis, the triphenyl-substituted scaffold holds promise in material science. The rigid, aromatic nature of the molecule suggests potential applications in the development of novel organic materials with interesting photophysical or electronic properties. For example, derivatives of 2,3,5-triphenylimidazolidin-4-one could be explored as components of organic light-emitting diodes (OLEDs) or as sensors. The ability to tune the properties of the molecule through functionalization of the phenyl rings opens up a vast chemical space for the design of materials with specific functions.

Design of Next-Generation Imidazolidinone Scaffolds for Specific Chemical Transformations

The knowledge gained from studying 2,3,5-triphenylimidazolidin-4-one will be instrumental in the design of next-generation imidazolidinone scaffolds tailored for specific chemical transformations. By understanding the structure-activity relationships of this and other imidazolidinones, researchers can rationally design new catalysts with enhanced activity, selectivity, and substrate scope.

Q & A

What are the established synthetic routes for 2,3,5-Triphenylimidazolidin-4-one, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis typically involves multi-step organic reactions, such as condensation of phenyl-substituted amines with carbonyl compounds. For imidazolidinone cores, cyclization reactions under acidic or basic conditions are common. Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature gradients, and catalysts (e.g., p-toluenesulfonic acid) to enhance regioselectivity . Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .

Which spectroscopic and chromatographic techniques are most effective for characterizing 2,3,5-Triphenylimidazolidin-4-one?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioxo (C=S) . X-ray crystallography may resolve crystal packing and hydrogen-bonding patterns .

How do structural modifications (e.g., phenyl substituents) influence the biological activity of imidazolidinone derivatives?

Advanced

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro or chloro) on phenyl rings enhance antimicrobial activity, while methoxy groups improve solubility. Computational docking models predict interactions with biological targets like enzymes or receptors, guiding rational design . For example, 4-nitrophenyl substitutions in related compounds increase anticancer potency by stabilizing target binding .

How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Advanced

Contradictions may arise from differences in assay conditions (e.g., cell lines, pH, or incubation times). Standardize protocols using validated cell models (e.g., HepG2 for cytotoxicity) and replicate experiments with controls. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) help identify outliers. Cross-validate findings with orthogonal assays, such as enzymatic inhibition vs. cell viability .

What mechanistic insights explain the reactivity of 2,3,5-Triphenylimidazolidin-4-one in nucleophilic substitution or cycloaddition reactions?

Advanced

The imidazolidinone core undergoes ring-opening reactions with nucleophiles (e.g., amines) due to strain in the five-membered ring. DFT calculations reveal transition states and charge distribution, while kinetic studies track reaction rates. For example, Knoevenagel condensation with aldehydes forms arylidene derivatives, which are stabilized by conjugation .

What strategies are effective for resolving enantiomers of chiral imidazolidinone derivatives?

Advanced

Chiral chromatography (e.g., using amylose or cellulose-based columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric synthesis with chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can directly produce enantiopure compounds .

How can poor aqueous solubility of 2,3,5-Triphenylimidazolidin-4-one be mitigated in in vivo studies?

Advanced

Co-solvents (e.g., DMSO/water mixtures), surfactants (e.g., Tween-80), or nanoformulations (liposomes) improve bioavailability. Salt formation (e.g., hydrochloride) enhances water solubility without altering pharmacological activity .

What in vitro models are suitable for preliminary toxicity profiling of this compound?

Advanced

Use immortalized cell lines (HEK293, HepG2) for acute toxicity screens and primary hepatocytes for metabolic stability. Ames tests assess mutagenicity, while hERG channel assays predict cardiotoxicity. Compare results to known toxicants (e.g., doxorubicin) for context .

Are there alternative synthetic pathways to avoid hazardous reagents (e.g., hydrazine) in imidazolidinone synthesis?

Advanced

Green chemistry approaches include using urea or thiourea as safer cyclization agents. Flow chemistry systems minimize waste and improve safety by automating exothermic steps .

How can computational models predict the metabolic fate of 2,3,5-Triphenylimidazolidin-4-one?

Advanced

Density Functional Theory (DFT) simulates oxidative metabolism (e.g., CYP450-mediated hydroxylation). Software like Schrödinger’s ADMET Predictor identifies probable metabolites, while molecular dynamics (MD) models protein-ligand stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.